N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an amine group. The compound also contains a thiophene ring and a methoxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic synthesis. A possible route might include:
Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Thiophene and Methoxy Groups: These groups can be introduced through substitution reactions, often using thiophene derivatives and methoxy-containing reagents.
Final Coupling: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could yield a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyethyl)-4-(trifluoromethyl)pyrimidin-2-amine: Lacks the thiophene ring.
N-(2-Thiophen-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine: Lacks the methoxy group.
N-(2-Methoxy-2-thiophen-3-ylethyl)pyrimidin-2-amine: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the methoxy and thiophene groups, along with the trifluoromethyl group, makes N-[2-methoxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3OS/c1-19-9(8-3-5-20-7-8)6-17-11-16-4-2-10(18-11)12(13,14)15/h2-5,7,9H,6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYDBBYTVYSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=CC(=N1)C(F)(F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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